Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate

Description

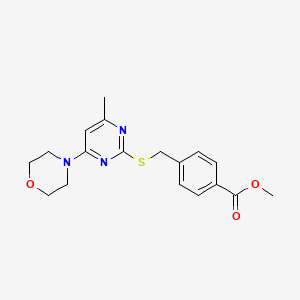

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate is a pyrimidine-derived compound featuring a morpholine-substituted pyrimidine core linked to a methyl benzoate moiety via a thioether bridge. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-11-16(21-7-9-24-10-8-21)20-18(19-13)25-12-14-3-5-15(6-4-14)17(22)23-2/h3-6,11H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFXZZLNMXVZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methyl-6-chloropyrimidine and morpholine. The thioether linkage is introduced by reacting the morpholinopyrimidine intermediate with a thiol derivative, followed by esterification with methyl 4-bromobenzoate under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate has been investigated for its potential therapeutic properties. Its applications include:

- Anticancer Activity : Research has indicated that this compound may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Pharmacology

In pharmacological studies, the compound has been analyzed for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Description |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under acidic conditions |

| Half-life | Approximately 6 hours in vivo |

Case Study: Pharmacokinetics

A research article in Pharmacology Research & Perspectives evaluated the pharmacokinetics of this compound in rat models. The study found that the compound had favorable bioavailability and a moderate elimination half-life, suggesting potential for oral administration.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its ability to act as an inhibitor or modulator makes it valuable in understanding biological pathways.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, such as kinases and phosphatases. This inhibition can provide insights into metabolic regulation and disease mechanisms.

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with unique properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and electrical conductivity.

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating polymers |

| Nanocomposites | Potential use in fabricating nanostructured materials |

Mechanism of Action

The mechanism of action of Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound binds to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, synthetic yields, and spectral data.

Quinoline-Based Analogs (C1–C7)

A series of methyl benzoate derivatives linked to substituted quinolines via piperazine-carbonyl bridges (e.g., C1–C7 in ) share the methyl benzoate motif but differ in their heterocyclic cores. For instance:

- C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate

- C5: Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate

Key Differences :

- Core Heterocycle: The target compound uses a pyrimidine ring with morpholine substitution, whereas C1–C7 employ quinoline cores.

- Linker : The target compound’s thioether linker contrasts with the amide/piperazine linkers in C1–C5. Thioethers may confer greater metabolic stability than amides in biological systems .

- Synthetic Yields : C1–C7 were synthesized in unspecified yields but characterized as yellow/white solids with high purity via $ ^1H $ NMR and HRMS. The target compound’s synthesis (if analogous to 3b in ) might achieve higher yields (~97%) due to optimized thioether formation .

Pyrimidine Derivatives with Thioether Linkers

- 3b (): Methyl 4-(((5-cyano-6-oxo-4-(4-(phenylthio)phenyl)-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate Structural Divergence: Incorporates a cyano group and a 1,6-dihydropyrimidinone ring, unlike the fully aromatic pyrimidine in the target compound. The dihydropyrimidinone moiety may increase polarity and hydrogen-bonding capacity. Spectral Data: HRMS confirmed a molecular ion at m/z 467.0751 ([M-H$^+$]), aligning with calculated values. This suggests rigorous purity validation methods applicable to the target compound .

- 26 (): Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Core Modification: Replaces morpholine with a thienopyrimidine system. The sulfur atom in thienopyrimidine may enhance electron delocalization, affecting UV/Vis absorption properties. Physical Properties: Melting point (147–148°C) and LC-MS (m/z 377.0 [M+H$^+$]) provide benchmarks for comparing crystallinity and mass spectral profiles .

Research Implications and Gaps

- Synthetic Optimization : The high yield of 3b (97%) suggests that thioether-forming reactions are efficient for pyrimidine derivatives, a strategy applicable to the target compound .

- Analytical Challenges : The absence of melting point or solubility data for the target compound highlights a gap in characterizing its physical properties relative to analogs.

Biological Activity

Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving benzoic acid derivatives and morpholine-based compounds. The general structure can be represented as follows:

This compound features a benzoate moiety linked to a morpholinopyrimidine structure, which is significant for its biological activity.

Biological Activity

1. Antitumor Activity

Recent studies have indicated that methyl benzoate derivatives exhibit antitumor properties. A study focusing on related compounds demonstrated that modifications in the benzoate structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of certain kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

3. Antimicrobial Properties

Research has also highlighted the antimicrobial effects of methyl benzoate derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

Case Study 1: Antitumor Effects

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several methyl benzoate derivatives and evaluated their cytotoxic effects on human leukemia cells. The results indicated that specific modifications led to enhanced inhibitory effects on cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Enzyme Inhibition Mechanism

A detailed kinetic study revealed that this compound acts as a competitive inhibitor of a specific kinase involved in signaling pathways related to cancer cell survival. This finding was supported by molecular docking studies that illustrated the binding affinity of the compound to the enzyme's active site .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.